Kynurenine sulfate monohydrate is a chemical compound derived from the metabolism of tryptophan, primarily through the kynurenine pathway. This pathway is crucial for the biosynthesis of several neuroactive compounds, including kynurenic acid, which plays significant roles in neurotransmission and neuroprotection. Kynurenine sulfate is notable for its potential immunomodulatory effects and its involvement in various physiological processes.
Kynurenine sulfate is synthesized from L-kynurenine, an intermediate in the kynurenine pathway. This pathway begins with the oxidative degradation of tryptophan, leading to the formation of several metabolites, including kynurenine and ultimately kynurenic acid. The compound can be obtained through various synthetic methods, including acetylation processes involving L-kynurenine.
Kynurenine sulfate monohydrate is classified as a sulfonic acid derivative of kynurenine. It belongs to a broader class of compounds known as kynurenines, which are characterized by their role in tryptophan metabolism and their diverse biological activities.
The synthesis of kynurenine sulfate typically involves the acetylation of L-kynurenine with ketene, resulting in the formation of the sulfate derivative. The synthesis can also occur through enzymatic pathways where specific enzymes catalyze the conversion of L-kynurenine to kynurenine sulfate under physiological conditions.
Kynurenine sulfate monohydrate has a complex molecular structure characterized by its functional groups that include an amino group, a carboxylic acid group, and a sulfonate group. The molecular formula is C₁₀H₁₂N₂O₃·H₂SO₄·H₂O, with a molecular weight of approximately 324.31 g/mol.
Kynurenine sulfate can participate in various biochemical reactions, particularly in metabolic pathways involving neurotransmitter synthesis and immune responses. Notably, it can undergo hydrolysis to release L-kynurenine or interact with other metabolites in the kynurenine pathway.
The mechanism of action for kynurenine sulfate primarily involves its role as an immunomodulator and its effects on neurotransmitter systems. It influences the activation of various receptors, such as the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression related to inflammation and neuronal health.
Research indicates that kynurenine metabolites can activate Nrf2-dependent pathways that regulate antioxidant responses and inhibit pro-inflammatory signaling pathways mediated by NF-kB, suggesting a protective role against oxidative stress and inflammation.
Kynurenine sulfate monohydrate has several scientific applications:
Kynurenine sulfate monohydrate is systematically named as (2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid; sulfuric acid; hydrate, reflecting its chiral nature and hydrated sulfate composition. Its molecular formula is C₁₀H₁₆N₂O₈S, distinguishing it from the anhydrous kynurenine sulfate (C₁₀H₁₄N₂O₇S) and base kynurenine molecule (C₁₀H₁₂N₂O₃). The compound carries multiple CAS registry numbers, primarily 5965-60-6 for the monohydrate form and 16055-80-4 for the unspecific hydrate, underscoring the importance of precise identification in chemical literature. Its structural backbone features an ortho-aminophenyl ketone moiety and an L-α-amino acid chain, with the sulfate group ionically bound to the amino acid functionality and a water molecule incorporated into the crystal lattice [1] [7].
Table 1: Essential Chemical Identifiers of Kynurenine Sulfate Monohydrate
Property | Value |
---|---|
Systematic IUPAC Name | (2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid; sulfuric acid; hydrate |
Molecular Formula | C₁₀H₁₆N₂O₈S |
CAS Registry Number | 5965-60-6 (monohydrate) |
Molecular Weight | 324.31 g/mol |
Canonical SMILES | O=S(O)(O)=O.O=C(O)C@@HCC(C1=CC=CC=C1N)=O |
InChI Key | SHULPFGDFMGUFP-JZGIKJSDSA-N |
The crystalline structure of kynurenine sulfate monohydrate exhibits complex hydrogen-bonding networks involving the water molecule, sulfate group, and amino/carboxyl functionalities. This arrangement stabilizes the lattice and influences its hydration stability. Physicochemical characterization reveals needle-like crystals that darken at approximately 165°C before decomposing near 195°C. The compound demonstrates chirality-dependent optical activity with a specific rotation of [α]D²⁰ = +7.3° (c = 1 in water), confirming its configuration as the L-stereoisomer. Its ultraviolet absorption spectrum shows characteristic maxima at 230 nm (ε=18,900), 257 nm (ε=7,500), and 360 nm (ε=4,500) in pH 7.0 solutions, providing distinctive spectroscopic identification markers. Solubility profiles indicate high water solubility with only slight solubility in alcohols, consistent with its ionic hydrate nature [1] .
The isolation of kynurenine derivatives traces back to Matsuoka and Yoshimatsu's landmark 1925 investigation, where they identified kynurenic acid in rabbit urine following tryptophan feeding. This discovery established the first metabolic link between dietary tryptophan and kynurenine pathway products. By 1943, Butenandt and colleagues achieved structural elucidation of kynurenine itself, while Heidelberger's team confirmed the metabolic conversion of radiolabeled tryptophan to kynurenate in 1949, solidifying the pathway's biochemical framework. The mid-20th century witnessed critical advances in synthetic and enzymatic production methods, including Hayaishi and Meister's 1953 laboratory preparation using Pseudomonas sp. oxidation of L-tryptophan and Warnell and Berg's 1954 acetyltryptophan-derived synthesis. These developments enabled the production of sufficient quantities for physicochemical characterization, including the sulfate monohydrate derivative which offered improved stability for storage and experimentation [1] [8].
The compound gained physiological significance when researchers recognized its formation in biological systems as a natural counterion adaptation, enhancing solubility for transport and excretion. This realization positioned kynurenine sulfate monohydrate not merely as a laboratory artifact but as a physiologically relevant species. The development of precise analytical methods, including gas chromatography/negative ion chemical ionization mass spectrometry for simultaneous detection of stable isotope-labeled and unlabeled tryptophan metabolites, further accelerated functional investigations in the late 20th and early 21st centuries [10].
Table 2: Key Historical Milestones in Kynurenine Research
Year | Investigator(s) | Contribution |
---|---|---|
1925 | Matsuoka & Yoshimatsu | Isolation of kynurenic acid from tryptophan-fed rabbits |
1943 | Butenandt et al. | Structural determination of kynurenine |
1949 | Heidelberger et al. | Confirmed metabolic conversion of Trp to kynurenate |
1953 | Hayaishi & Meister | Enzymatic production from L-tryptophan |
1954 | Warnell & Berg | Chemical synthesis from acetyltryptophan |
2013 | Pineda-Farias et al. | Demonstrated neuropathic pain modulation effects |
Within the kynurenine pathway, kynurenine sulfate monohydrate serves as a transport-optimized derivative of free kynurenine, facilitating systemic distribution following hepatic production. The pathway initiates when tryptophan undergoes oxidative cleavage catalyzed by either tryptophan 2,3-dioxygenase (TDO) in hepatocytes or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues, producing N-formylkynurenine. This unstable intermediate undergoes rapid hydrolysis to free kynurenine, which may subsequently be sulfated. The metabolic fate of kynurenine involves two principal branches: (1) hydroxylation via kynurenine monooxygenase (KMO) to yield 3-hydroxykynurenine, progressing toward quinolinic acid (QA) and ultimately nicotinamide adenine dinucleotide (NAD⁺); and (2) transamination by kynurenine aminotransferases (KATs) to produce kynurenic acid (KYNA). Sulfation represents a regulatory modification that influences partitioning between these branches, potentially altering the neuroactive metabolite balance [5] [6].
Kynurenine sulfate monohydrate participates in blood-brain barrier transport via the large neutral amino acid transporter (LAT1), with studies suggesting 60-80% of brain kynurenine derives from peripheral sources under physiological conditions. During systemic inflammation, this proportion increases substantially as hepatic TDO activation elevates circulating kynurenine concentrations. The sulfate modification enhances solubility for efficient renal clearance when concentrations exceed physiological requirements, functioning as a homeostatic mechanism preventing excessive accumulation [3] [6].
Beyond its metabolic intermediary role, kynurenine sulfate monohydrate functions as a potent endogenous aryl hydrocarbon receptor (AhR) agonist. AhR activation directs naïve T-cell polarization toward anti-inflammatory Treg phenotypes rather than pro-inflammatory Th17 lineages, establishing kynurenine sulfate as a critical immunomodulatory metabolite. This receptor-ligand interaction initiates transcription of xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1) while simultaneously suppressing pro-inflammatory cytokine production. Recent investigations reveal that kynurenine-mediated AhR activation occurs at concentrations as low as 10-50 μM, with dose-dependent effects observed both in vitro and in vivo [3] [9].
Simultaneously, kynurenine derivatives demonstrate complex neuromodulatory activities. While kynurenine sulfate monohydrate itself has limited direct receptor interactions, its metabolites KYNA and QA exert opposing effects on glutamatergic neurotransmission. KYNA functions as a broad-spectrum glutamate antagonist with preferential activity at the glycine co-agonist site of NMDA receptors and as a negative allosteric modulator at α7-nicotinic acetylcholine receptors. Conversely, QA acts as a selective NMDA receptor agonist capable of provoking excitotoxicity at elevated concentrations. The sulfate derivative serves as a precursor reservoir for these neuroactive compounds within the central nervous system, with metabolic conversion occurring in both astrocytes and neurons [3] [6] [8].
The functional implications of kynurenine sulfate monohydrate are profoundly influenced by concentration dynamics and microenvironmental conditions. At physiological concentrations (typically low micromolar range), its AhR activation contributes to maintaining immune tolerance and redox equilibrium. However, during sustained inflammation or enzymatic dysregulation, accumulated kynurenine derivatives can undergo functional inversion:
Redox Switching: Under oxidative stress conditions, typically neuroprotective metabolites may exhibit pro-oxidant activities. While not directly observed with the sulfate derivative, its metabolic products demonstrate this duality. 3-hydroxykynurenine generates reactive oxygen species (superoxide, hydrogen peroxide) that damage lipids, proteins, and DNA at concentrations exceeding 100 nM, while kynurenic acid transitions from antioxidant to pro-oxidant above threshold concentrations [8].
Immunomodulatory Bifurcation: The immunoregulatory role of kynurenine pathway activation demonstrates context-dependent outcomes. Acute AhR activation generally promotes resolution of inflammation, whereas chronic induction establishes immunosuppressive microenvironments conducive to tumor immune evasion and pathogen persistence. This duality positions kynurenine sulfate as a metabolic rheostat whose functional interpretation requires consideration of temporal dimensions [2] [9].
Neuromodulatory Balance: The metabolic branching from kynurenine sulfate determines neuronal excitation-inhibition equilibrium. Shunting toward QA production elevates NMDA receptor activation, potentially supporting synaptic plasticity at low concentrations but provoking excitotoxicity at higher levels. Conversely, preferential transamination to KYNA may provide neuroprotection against excitotoxicity but risks excessive suppression of glutamatergic transmission, potentially contributing to cognitive dysfunction [6] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7